molecular formula C17H17NO B6376501 2-Cyano-4-(4-T-butylphenyl)phenol CAS No. 1261898-01-4

2-Cyano-4-(4-T-butylphenyl)phenol

Cat. No.: B6376501
CAS No.: 1261898-01-4
M. Wt: 251.32 g/mol
InChI Key: BIWHSVWHYNVYCK-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-T-butylphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 2-position and a bulky 4-T-butylphenyl substituent at the 4-position of the phenol ring. The compound’s structure combines electron-withdrawing (cyano) and sterically demanding (T-butyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWHSVWHYNVYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684833
Record name 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-01-4
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-(1,1-dimethylethyl)-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261898-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-T-butylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Cyano-4-(4-T-butylphenyl)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-T-butylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Cyano-4-(4-T-butylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenol ring significantly alter molecular properties. A comparison of key analogs is summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2-Cyano-4-(4-T-butylphenyl)phenol (Inferred) C₁₇H₁₇NO* ~263.3* -CN (2-position), -C₆H₄-C(CH₃)₃ (4) High hydrophobicity, steric hindrance
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO 209.24 -CN (2-position), -C₆H₄-CH₃ (4) Moderate solubility in polar solvents
4-Phenylphenol C₁₂H₁₀O 170.21 -C₆H₅ (4-position) Lower acidity, higher volatility
2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester C₁₄H₁₅NO₄ 261.27 -CN, -OCH₃, ester moiety Enhanced solubility due to ester group

*Estimated based on substituent addition to ’s methyl analog.

  • Steric Effects : The T-butyl group in the target compound introduces significant steric hindrance compared to methyl or methoxy analogs. This reduces crystallinity and may lower melting points due to disrupted packing efficiency.
  • Solubility: The T-butyl group’s hydrophobicity likely decreases water solubility compared to methyl or methoxy derivatives. For instance, 2-Cyano-4-(4-methylphenyl)phenol may dissolve in ethanol or acetone, whereas the T-butyl analog requires non-polar solvents .
  • Acidity: The electron-withdrawing cyano group increases phenol acidity (lower pKa) compared to unsubstituted 4-phenylphenol . However, the T-butyl group’s electron-donating inductive effect may partially counteract this, creating a balance between electronic and steric influences.

Reactivity and Functional Group Interactions

  • Electrophilic Substitution: The cyano group deactivates the phenol ring, directing electrophiles to positions ortho/para to itself. However, steric hindrance from the T-butyl group may limit reactions at the 4-position, favoring ortho substitution.
  • Ester vs. Phenol Reactivity: The ester-containing analog undergoes hydrolysis or nucleophilic attacks at the carbonyl, whereas the phenolic hydroxyl in the target compound enables etherification or oxidation reactions.

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